5-chloro-1-ethyl-1H-indazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-ethyl-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound is characterized by the presence of a chloro group at the 5-position, an ethyl group at the 1-position, and a carbonitrile group at the 3-position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-ethyl-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1-ethyl-1H-indazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-ethyl-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water).
Major Products
Substitution: 5-substituted-1-ethyl-1H-indazole-3-carbonitrile derivatives.
Reduction: 5-chloro-1-ethyl-1H-indazole-3-amine.
Oxidation: 5-chloro-1-ethyl-1H-indazole-3-carboxylic acid.
Scientific Research Applications
5-chloro-1-ethyl-1H-indazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-1-ethyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indazole-3-carbonitrile: Lacks the ethyl group at the 1-position.
3-chloro-1H-indazole-5-carbonitrile: Has the chloro and carbonitrile groups at different positions.
1-ethyl-1H-indazole-3-carbonitrile: Lacks the chloro group at the 5-position.
Uniqueness
5-chloro-1-ethyl-1H-indazole-3-carbonitrile is unique due to the specific combination of substituents on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H8ClN3 |
---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
5-chloro-1-ethylindazole-3-carbonitrile |
InChI |
InChI=1S/C10H8ClN3/c1-2-14-10-4-3-7(11)5-8(10)9(6-12)13-14/h3-5H,2H2,1H3 |
InChI Key |
RJIQPLQJKHAEBC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.